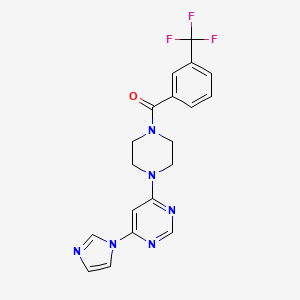

(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Description

The compound "(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone" is a piperazine-based heterocyclic molecule featuring a pyrimidine-imidazole core and a trifluoromethylphenyl ketone moiety. Its structure combines a rigid aromatic system with a flexible piperazine linker, which is often utilized in medicinal chemistry to optimize pharmacokinetic properties and target binding. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in drug discovery, particularly for kinase inhibition or receptor modulation.

Propriétés

IUPAC Name |

[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N6O/c20-19(21,22)15-3-1-2-14(10-15)18(29)27-8-6-26(7-9-27)16-11-17(25-12-24-16)28-5-4-23-13-28/h1-5,10-13H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULYPZKGWAPLEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Imidazole derivatives are known to interact with a variety of biological targets, including enzymes like nitric oxide synthase.

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of coordinate covalent bonds with metal ions in enzyme active sites.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, often related to their target enzymes.

Activité Biologique

The compound (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic molecule characterized by its unique structural features, which include a piperazine ring, a pyrimidine moiety, and a trifluoromethyl-substituted phenyl group. This composition suggests significant potential for various biological activities, particularly in medicinal chemistry.

Structural Overview

The molecular formula of the compound is , and its molecular weight is approximately 348.4 g/mol. The presence of multiple heterocycles and functional groups enhances its interaction with biological targets, making it a candidate for further pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | C19H20N6O |

| Molecular Weight | 348.4 g/mol |

| Structural Features | Piperazine, Pyrimidine, Imidazole, Trifluoromethyl Phenyl |

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of piperazine and imidazole have shown effectiveness against various bacterial and fungal strains. The trifluoromethyl group may enhance lipophilicity, potentially improving membrane permeability and bioactivity.

Anticancer Potential

Several studies have explored the anticancer potential of imidazole and pyrimidine derivatives. Computational models predict that this compound may exhibit cytotoxicity against cancer cell lines due to its ability to interfere with cellular signaling pathways. For example, related compounds have demonstrated significant inhibition of cell proliferation in various cancer types, including breast and colorectal cancers .

Phosphodiesterase Inhibition

The compound's structural characteristics suggest potential phosphodiesterase (PDE) inhibitory activity. PDE inhibitors are critical in treating conditions such as erectile dysfunction and pulmonary hypertension. Preliminary studies on related compounds indicate they may effectively inhibit PDE activity, leading to increased intracellular cAMP levels and enhanced physiological responses.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell signaling or metabolic pathways.

- Receptor Interaction: It may interact with various receptors, influencing cellular responses.

- DNA Interaction: Similar compounds have shown the ability to bind to DNA, potentially disrupting replication in cancer cells.

Case Studies

-

Anticancer Activity Study:

A study evaluated the cytotoxic effects of imidazole-pyrimidine derivatives on MCF-7 breast cancer cells. Results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts, suggesting that structural modifications can significantly affect biological activity . -

Antimicrobial Efficacy:

In another investigation, derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed that modifications in the phenyl ring influenced antimicrobial potency, with certain trifluoromethyl-substituted compounds demonstrating superior activity.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Target Compound and Analogs

Physicochemical Properties

Limited data are available for the target compound, but comparisons with analogs reveal trends:

- Molecular weight : The triazole analog (417.4 g/mol, ) is heavier than the ethyl-imidazole derivative (350.8 g/mol, ), likely due to the trifluoromethyl group and extended heterocycle.

- Lipophilicity : The trifluoromethyl group (target compound, ) enhances lipophilicity relative to methoxy () or fluorine () substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.